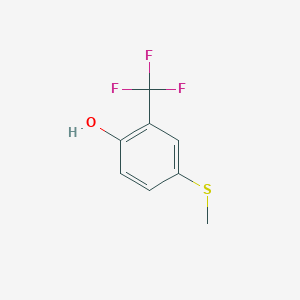

4-(Methylthio)-2-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNXAYCLQGGPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization of 4 Methylthio 2 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The analysis of ¹H, ¹³C, and ¹⁹F nuclei offers a complete picture of the carbon-hydrogen framework and the unique trifluoromethyl group.

In the ¹H NMR spectrum of 4-(Methylthio)-2-(trifluoromethyl)phenol, the chemical shifts and coupling patterns of the protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methylthio groups. The spectrum is expected to show signals for the aromatic protons, the phenolic hydroxyl proton, and the methylthio protons.

The three aromatic protons will appear in a distinct pattern. The proton at C3 (ortho to -CF₃ and -OH) is expected to be a doublet, coupled to the proton at C5. The proton at C5 (ortho to -SCH₃ and meta to -CF₃) will likely appear as a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 (meta to -OH and -SCH₃) should appear as a doublet. The electron-withdrawing nature of the trifluoromethyl group will deshield adjacent protons, shifting them downfield.

The methylthio (-SCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 2.4-2.5 ppm, as seen in related compounds like 4-(methylthio)phenol (B156131). The phenolic hydroxyl (-OH) proton will also be a singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally found downfield.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

|---|---|---|---|

| Ar-H (C3) | 7.3 - 7.5 | d | ~2.5 |

| Ar-H (C5) | 7.1 - 7.3 | dd | ~8.5, ~2.5 |

| Ar-H (C6) | 6.8 - 7.0 | d | ~8.5 |

| -OH | 5.0 - 6.0 | s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The trifluoromethyl group exerts a strong deshielding effect on the carbon it is attached to (C2) and shows a characteristic quartet splitting due to C-F coupling.

The carbon attached to the hydroxyl group (C1) will be shifted downfield. The carbon bearing the methylthio group (C4) will also have a characteristic shift. The trifluoromethyl carbon itself will appear as a quartet with a large one-bond C-F coupling constant (¹JCF). The methylthio carbon will appear as a singlet at a higher field.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (-OH) | 155 - 158 | s |

| C2 (-CF₃) | 118 - 122 | q |

| C3 | 130 - 133 | s |

| C4 (-SCH₃) | 128 - 131 | s |

| C5 | 125 - 127 | s |

| C6 | 115 - 117 | s |

| -CF₃ | ~124 | q (¹JCF ≈ 270 Hz) |

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the -CF₃ group is influenced by its position on the aromatic ring. In compounds like 2-(trifluoromethyl)phenol, the ¹⁹F signal appears around -61 to -62 ppm relative to CFCl₃. A similar shift can be expected for the title compound. Since there are no adjacent fluorine atoms, the signal should appear as a singlet.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm (relative to CFCl₃) | Predicted Multiplicity |

|---|

Vibrational Spectroscopy

FT-IR spectroscopy is an effective tool for identifying the various functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

Aromatic C-H Stretch: These typically appear as medium to weak bands just above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

C-O Stretch: The phenolic C-O stretching vibration is expected to appear around 1200-1260 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic Ring) | 1450 - 1600 | Variable, Sharp |

| C-F (Trifluoromethyl) | 1100 - 1350 | Very Strong |

| C-O (Phenolic) | 1200 - 1260 | Strong |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for non-polar bonds and symmetric vibrations.

For this compound, the following Raman signals would be expected:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, typically around 1000 cm⁻¹, is often strong in Raman spectra. Aromatic C=C stretching bands between 1500-1600 cm⁻¹ are also prominent.

C-S Stretch: The C-S stretching vibration, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum, typically in the 600-800 cm⁻¹ range.

CF₃ Symmetric Stretch: The symmetric stretching mode of the CF₃ group would also be observable.

Predicted Raman Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-S Stretch | 600 - 800 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

No published studies containing the UV-Vis absorption spectrum or data related to the electronic transitions of this compound were identified. This information is crucial for understanding the electronic structure and the energy of π-π* and n-π* transitions within the molecule, which are characteristic of aromatic compounds containing chromophores such as the phenolic hydroxyl group, the methylthio group, and the trifluoromethyl group.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Detailed mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, are not available in the searched scientific literature. Such analysis would typically provide the exact mass of the molecular ion, confirming the elemental composition, and offer insights into the molecule's structure through the characteristic fragmentation of its functional groups under ionization.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

No crystallographic data from X-ray diffraction analysis for this compound could be located. This type of analysis is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal lattice and molecular conformation.

Advanced Computational and Theoretical Investigations of 4 Methylthio 2 Trifluoromethyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)nih.govnih.govijaemr.comkarazin.ua

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure of many-body systems. nih.govijaemr.com DFT methods, such as the B3LYP hybrid functional, are widely used because they provide a good balance between accuracy and computational cost for predicting molecular properties like geometry, vibrational frequencies, and electronic characteristics. ijaemr.com These calculations are essential for gaining a deeper understanding of the intrinsic properties of molecules like 4-(Methylthio)-2-(trifluoromethyl)phenol.

While specific experimental data for this compound is not available, theoretical calculations can predict these parameters. For example, in a related compound, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, DFT calculations showed an intramolecular O—H⋯N hydrogen bond that helps to make the phenol (B47542) ring and the Schiff base nearly coplanar. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Phenol Derivative (Data from an analogous compound) This table presents typical data obtained from geometry optimization, using a related phenol structure for illustration.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O | 1.354 | C-C-O: 120.5 |

| C=N | 1.293 | C-N-C: 122.1 |

| C-C (aromatic) | 1.385 - 1.402 | C-C-C (aromatic): 118.9 - 121.3 |

| O-H | 0.960 | C-O-H: 109.2 |

Note: Data is illustrative and based on general values for similar structures.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, polarizability, and reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. nih.govijaemr.com

In phenolic compounds, the HOMO is typically localized over the phenol ring and the electron-donating groups, while the LUMO may be distributed across the entire molecule, including electron-withdrawing groups. nih.govnih.gov For this compound, the electron-donating methylthio group and the electron-withdrawing trifluoromethyl group would significantly influence the energies and distributions of these orbitals.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap (Data from an analogous compound) This table shows representative HOMO-LUMO data, using a related molecule for context.

| Orbital | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.63 |

Note: Values are for illustrative purposes based on similar aromatic compounds.

Charge distribution analysis provides insight into how electrons are distributed within a molecule. Natural Population Analysis (NPA) is a method used to calculate the atomic charges, offering a more stable description than other methods like Mulliken population analysis. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. ijaemr.com It is invaluable for predicting how a molecule will interact with other chemical species. Different colors on the MEP map represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

For a phenol derivative, the MEP map typically shows a negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. ijaemr.comresearchgate.net The hydrogen atoms, particularly the hydroxyl hydrogen, usually exhibit a positive potential (blue). researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilitywikipedia.orgresearchgate.netsphinxsai.com

A high E(2) value for an interaction indicates a strong delocalization of electron density from the donor to the acceptor orbital. In this compound, significant interactions would be expected between the lone pairs of the oxygen and sulfur atoms, the π-system of the benzene (B151609) ring, and the antibonding orbitals of the trifluoromethyl group.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., Gauge-Invariant Atomic Orbital (GIAO) for NMR)nrel.govresearchgate.net

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for confirming experimental results or for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C) with good accuracy. nrel.govresearchgate.net The method computes the nuclear magnetic shielding tensors for each atom in the molecule, which are then converted into chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Comparing the computationally predicted NMR spectrum with an experimental one can help confirm the proposed molecular structure. nrel.gov

Calculation of Global Reactivity Descriptors (e.g., Electronegativity, Hardness)nih.govmdpi.com

Global reactivity descriptors are derived from the HOMO and LUMO energies obtained through DFT calculations and provide a quantitative measure of a molecule's reactivity and stability. nih.govmdpi.com Key descriptors include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2: Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) = (I - A) / 2: Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Softness (S) = 1 / η: The reciprocal of hardness.

Electrophilicity Index (ω) = χ² / (2η): Measures the propensity of a species to accept electrons. mdpi.com

These descriptors allow for a quantitative comparison of the reactivity of different molecules. A high chemical hardness and a low electrophilicity index would suggest that this compound is a relatively stable molecule. nih.gov

Table 3: Illustrative Global Reactivity Descriptors (Data from an analogous compound) This table presents representative values for global reactivity descriptors based on a related molecule.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.21 |

| Chemical Hardness (η) | 2.32 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.82 |

Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.

Investigation of Nonlinear Optical (NLO) Properties

The exploration of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by the potential for applications in optoelectronics, including frequency doubling and optical switching. researchgate.net Computational chemistry, particularly Density Functional Theory (T), provides a powerful tool for predicting and understanding the NLO characteristics of materials before their synthesis and experimental characterization.

Theoretical investigations into the NLO properties of this compound would typically involve the calculation of key parameters such as polarizability (α) and first and second hyperpolarizabilities (β and γ, respectively). These calculations are often performed using quantum chemical methods. For instance, a study on novel triazole derivatives utilized the M06/6-311G(d,p) functional within DFT to explore their NLO potential. nih.gov A similar approach could be applied to this compound to elucidate its NLO behavior.

A crucial aspect of these computational studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the NLO response. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. The spatial distribution of these orbitals can reveal the nature of electronic transitions that are key to the NLO phenomenon. nih.gov

The results of such computational studies are often presented in tabular format to allow for clear comparison and analysis. Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT study on the NLO properties of this compound, with comparative data for a reference compound like p-nitrophenol, which is a well-known NLO material. researchgate.net

| Property | Calculated Value for this compound (a.u.) | Reference Value for p-nitrophenol (a.u.) |

| Dipole Moment (μ) | Value | Value |

| Polarizability (α) | Value | Value |

| First Hyperpolarizability (β) | Value | Value |

| Second Hyperpolarizability (γ) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

Note: The values in this table are illustrative and would be determined through specific computational calculations.

The investigation of NLO properties can be further extended to understand how the crystalline environment affects these characteristics. An iterative electrostatic embedding method can be employed to model the influence of intermolecular interactions in the solid state on the NLO response of the individual molecules. nih.gov

In Silico Mechanistic Probing and Reaction Pathway Studies

Computational chemistry also offers profound insights into the reactivity and reaction mechanisms of chemical compounds. For this compound, in silico studies can be employed to predict its behavior in various chemical transformations and to elucidate the underlying reaction pathways.

These studies often involve mapping the potential energy surface (PES) of a reaction. By identifying transition states and intermediates, researchers can determine the most favorable reaction pathways and calculate activation energies. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

For instance, the reactivity of the hydroxyl group in this compound could be a subject of investigation. Computational models can simulate its deprotonation, its role in directing electrophilic aromatic substitution, or its participation in etherification reactions. The influence of the methylthio and trifluoromethyl substituents on the reactivity of the phenol ring can be systematically studied.

A common approach involves using DFT to calculate the energies of reactants, products, and transition states. The nature of the transition states is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

The results of such mechanistic studies can be summarized in a reaction profile diagram, which plots the energy of the system as a function of the reaction coordinate. Key parameters from these studies can also be presented in a data table.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Deprotonation | Value | Value |

| Nitration (ortho) | Value | Value |

| Nitration (meta) | Value | Value |

| O-Alkylation | Value | Value |

Note: The values in this table are illustrative and would be determined through specific computational calculations.

Furthermore, in silico methods can be used to study the metabolic pathways of this compound. For example, computational models can predict potential metabolites that may be formed through enzymatic reactions in biological systems. This is analogous to the known metabolism of compounds like fluoxetine (B1211875) to p-trifluoromethylphenol. nih.gov

Reactivity Profiles and Mechanistic Pathways of 4 Methylthio 2 Trifluoromethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for reactions such as alkylation and acylation, and its deprotonation to a phenate is a critical step for many subsequent transformations.

O-Alkylation and O-Acylation Reactions

The nucleophilic character of the phenolic oxygen allows for the formation of ethers and esters through O-alkylation and O-acylation, respectively.

O-Alkylation: The Williamson ether synthesis is a classical and versatile method for preparing ethers from an alcohol and an organohalide. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where the alcohol is first deprotonated by a strong base, such as sodium hydride, to form a more nucleophilic alkoxide ion. wikipedia.orgyoutube.com This alkoxide then attacks a primary alkyl halide in a bimolecular nucleophilic substitution to form the ether. masterorganicchemistry.comkhanacademy.org For 4-(Methylthio)-2-(trifluoromethyl)phenol, this would involve its conversion to the corresponding phenoxide, which would then react with an alkyl halide (e.g., methyl iodide) to yield an alkoxybenzene derivative. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to favor elimination side reactions. wikipedia.orgmasterorganicchemistry.com

O-Acylation: Phenols can be converted to phenyl esters through O-acylation. This transformation can be effectively catalyzed by acids like trifluoromethanesulfonic acid (TfOH). mdpi.comresearchgate.net The reaction of a phenol (B47542) with an acyl chloride in the presence of a catalytic amount of TfOH (e.g., 1% in acetonitrile) can lead to the formation of the corresponding phenyl ester in high yields. researchgate.net However, the reaction conditions must be carefully controlled, as using concentrated or excess TfOH can favor C-acylation (Friedel-Crafts reaction) or Fries rearrangement of the initially formed ester. mdpi.comresearchgate.net

Formation of Phenate Intermediates and Subsequent Transformations

The acidity of the phenolic proton allows for the formation of a phenate anion in the presence of a base. The formation of this intermediate is a crucial prerequisite for several key transformations, including hydrolysis and defluorination of the trifluoromethyl group. organic-chemistry.org The deprotonation significantly increases the electron density of the aromatic ring, activating it for subsequent reactions. Studies on trifluoromethylphenols (TFMPs) have shown that deprotonation is essential for hydrolysis reactions to proceed. organic-chemistry.org

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself a site for transformation. youtube.com

Nucleophilic Substitution Reactions Adjacent to the Trifluoromethyl Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglibretexts.org The trifluoromethyl group, being a powerful electron-withdrawing substituent, can activate the aromatic ring for such reactions. youtube.com For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This positioning allows for the resonance stabilization of the negative charge in the Meisenheimer intermediate that is formed when the nucleophile attacks the ring. masterorganicchemistry.com

In the context of a molecule like this compound, if a leaving group (e.g., a halogen) were present at the C1 (hydroxyl), C3, or C5 positions, the trifluoromethyl group at C2 would be meta and would not effectively stabilize the intermediate. However, if a leaving group were at the C6 position, the trifluoromethyl group would be in the ortho position, facilitating SNAr. Similarly, a leaving group at the C4 position (the methylthio group itself or another substituent) would be para to the hydroxyl group and ortho to the trifluoromethyl group, also activating the ring for nucleophilic attack.

Defluorination and Fluorine-Based Transformations

Under certain conditions, trifluoromethylphenols can undergo spontaneous aqueous defluorination. organic-chemistry.orgrsc.org Studies on various TFMPs have revealed that this process is highly dependent on the substitution pattern and pH. The reaction proceeds via hydrolysis to primarily form the corresponding hydroxybenzoic acids and fluoride (B91410) ions. organic-chemistry.orgrsc.org The deprotonation of the phenol to a phenate is a critical initial step for the hydrolysis to occur. organic-chemistry.org

High-resolution mass spectrometry has identified a benzoyl fluoride intermediate in the hydrolysis of 4-TFMP. organic-chemistry.orgrsc.org Theoretical calculations suggest that the key defluorination step proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. organic-chemistry.orgrsc.org This pathway is driven by a β-elimination process from the trifluoromethyl group. The hydrolysis of 4-TFMP in aqueous buffer at physiological pH can also proceed through a quinone methide intermediate, which ultimately leads to the formation of 4-hydroxybenzoic acid. researchgate.net

Transformations at the Methylthio Group

The methylthio group (-SCH₃) is susceptible to oxidation and can be transformed into sulfoxide (B87167) and sulfone moieties, which can then participate in further reactions.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and important transformation. acsgcipr.org Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. researchgate.netacsgcipr.org

Oxidation to Sulfoxide: The selective oxidation of a sulfide (B99878) to a sulfoxide requires careful control of reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.org This can be achieved by controlling the stoichiometry of the oxidant, the mode of addition, and the reaction temperature. acsgcipr.orgresearchgate.net Catalytic systems, such as those using tantalum carbide or electroenzymatic cascades, have been developed for the highly selective oxidation of thioanisole (B89551) (methyl phenyl sulfide) to its corresponding sulfoxide. rsc.orgresearchgate.net

Oxidation to Sulfone: Stronger oxidizing conditions or a higher ratio of the oxidizing agent will typically lead to the formation of the sulfone. yccskarad.com Reagents like Oxone®, in the presence of catalysts, can efficiently convert sulfides to sulfones. yccskarad.com For example, thioanisole can be oxidized to methyl phenyl sulfone. researchgate.net Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. researchgate.net

The resulting aryl sulfones are versatile intermediates in organic synthesis. The sulfone group can act as a leaving group in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org For instance, nickel-catalyzed Kumada cross-couplings have been reported between aryl sulfones and Grignard reagents. rsc.org

Data Tables

Table 1: Oxidation Products of the Methylthio Group

| Starting Moiety | Reagent/Conditions | Product Moiety | Reference(s) |

| -SCH₃ (Sulfide) | Controlled H₂O₂, Catalysts (e.g., Tantalum Carbide) | -S(O)CH₃ (Sulfoxide) | rsc.orgacsgcipr.orgresearchgate.net |

| -SCH₃ (Sulfide) | Excess H₂O₂, Catalysts (e.g., Niobium Carbide), Oxone® | -S(O)₂CH₃ (Sulfone) | researchgate.netyccskarad.com |

Table 2: Key Reactions and Intermediates

| Functional Group | Reaction Type | Key Intermediate/Product | Mechanistic Insight | Reference(s) |

| Phenolic Hydroxyl | Williamson Ether Synthesis | Alkoxybenzene | SN2 | wikipedia.orgmasterorganicchemistry.com |

| Phenolic Hydroxyl | O-Acylation | Phenyl Ester | TfOH Catalysis | mdpi.comresearchgate.net |

| Trifluoromethyl | Aqueous Hydrolysis | Hydroxybenzoic Acid | Phenate formation, E1cb mechanism, Quinone methide | organic-chemistry.orgrsc.orgresearchgate.net |

| Trifluoromethyl | Nucleophilic Aromatic Substitution | Substituted Phenol | Meisenheimer Complex (requires ortho/para EWG) | masterorganicchemistry.comlibretexts.org |

| Methylthio | Oxidation | Sulfoxide/Sulfone | Controlled/Excess Oxidant | acsgcipr.orgresearchgate.netyccskarad.com |

| Aryl Sulfone | Cross-Coupling | Biaryl/Substituted Aryl | C-S bond cleavage | rsc.org |

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, allowing for the formation of the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. cas.cn

The oxidation of sulfides to sulfoxides requires careful control of oxidant stoichiometry to prevent over-oxidation to the sulfone. cas.cn For fluorinated sulfides, such as aryl trifluoromethyl sulfides, specific protocols have been developed. For instance, trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid and hydrogen peroxide, has been shown to be a highly efficient and selective reagent for oxidizing trifluoromethyl sulfides to their corresponding sulfoxides with minimal formation of the sulfone byproduct. nih.govresearchgate.net This method is effective for a wide range of aromatic substrates. nih.gov

Common oxidizing agents can be employed for this transformation, with varying degrees of selectivity and reactivity.

Table 1: Common Reagents for Sulfide Oxidation

| Reagent | Product(s) | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst (e.g., acids, metal complexes) |

| Meta-chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | Stoichiometric control at low temperatures favors sulfoxide |

| Trifluoroperacetic acid (TFPAA) | Sulfoxide (selective) | In situ preparation from TFA and H₂O₂ |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions, often in aqueous/organic solvent mixtures |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, difficult to stop at sulfoxide |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide, Sulfone | Versatile oxidant, often used in a biphasic system |

The presence of the electron-withdrawing -CF3 group and the electron-donating -OH group on the aromatic ring will modulate the electron density at the sulfur atom, potentially influencing the reaction rate compared to simple thioanisole. However, the fundamental transformation remains a viable pathway for functionalizing the sulfur center.

Interconversion with Related Sulfur-Containing Functional Groups

Beyond oxidation, the methylthio group can undergo other transformations. One significant reaction is the cleavage of the C(sp²)-S or S-C(sp³) bond. Metal-free methods using N-halosuccinimides have been developed for the selective cleavage of C(sp³)-S bonds in thioethers. For example, N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of the methyl C(sp³)-S bond in aryl methyl thioethers at elevated temperatures, leading to the formation of unsymmetrical disulfides. organic-chemistry.org

Another key transformation is the use of aryl methyl sulfides in cross-coupling reactions. Nickel-catalyzed protocols have been developed that enable the cross-coupling of aryl methyl sulfides with aryl bromides, effectively replacing the methylthio group with an aryl group to form biaryl compounds. acs.org This reaction proceeds through the activation of the C-S bond and typically involves a Ni(0) catalyst with a suitable ligand like BINAP. acs.org Such methods demonstrate the utility of the methylthio group as a handle for further synthetic modifications. researchgate.netacs.orgnih.gov

Aromatic Substitution Reactions on the Phenol Ring

Electrophilic aromatic substitution on this compound is dictated by the competing directing effects of the three substituents.

-OH (hydroxyl) group at C1: As a strongly activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. egpat.comchemistrysteps.com

-CF3 (trifluoromethyl) group at C2: As a strongly deactivating group, it directs incoming electrophiles to the meta (C4, C6) positions relative to itself. assets-servd.host

-SCH3 (methylthio) group at C4: As a weakly activating group, it directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.

Analysis of Available Positions:

Positions C1, C2, and C4 are blocked by existing substituents.

Position C6: This position is ortho to the powerful activating -OH group and meta to the deactivating -CF3 group. Both effects reinforce substitution at this site, making it a highly probable location for electrophilic attack.

Position C3 and C5: These positions are ortho to the activating -SCH3 group. However, C3 is also ortho to the deactivating -CF3 group, which would disfavor substitution. C5 is meta to the -CF3 group.

Position C5: This position is meta to the -OH group, ortho to the -SCH3 group, and para to the -CF3 group, making it sterically accessible but electronically complex.

Detailed Mechanistic Investigations of Key Transformations

Radical vs. Ionic Mechanisms in Fluorinated Aromatic Systems

The introduction of trifluoromethyl groups into aromatic systems can open avenues for both ionic (electrophilic) and radical reaction pathways. nih.govwikipedia.org

Ionic Mechanisms: Electrophilic aromatic substitution, as discussed above, is a classic ionic pathway. The reaction proceeds via a positively charged intermediate (arenium ion or Wheland intermediate). assets-servd.host The stability of this intermediate is the key determinant of the reaction's rate and regioselectivity. Activating groups like -OH stabilize the cation through resonance, while deactivating groups like -CF3 destabilize it. libretexts.orgegpat.com For this compound, an electrophilic attack at C6 would generate a carbocation that is significantly stabilized by the resonance donation from the adjacent hydroxyl group.

Radical Mechanisms: The trifluoromethyl group can participate in or promote radical reactions. For instance, radical trifluoromethylation can be achieved using various reagents that serve as sources for the CF₃ radical. wikipedia.org While less common for this specific substrate, a hypothetical radical substitution on the ring would be less governed by the electronic directing effects of the substituents and more by the stability of the resulting radical intermediate and steric factors. Furthermore, reactions involving the trifluoromethylthio group (-SCF₃), a related moiety, can proceed via radical pathways. For example, visible-light-promoted reactions using trifluoromethyl phenyl sulfone can generate a trifluoromethyl radical. cas.cn

The choice between an ionic and a radical pathway is highly dependent on the reagents and reaction conditions (e.g., presence of initiators, light).

Chemoselectivity and Regioselectivity Determinants in Substitution Reactions

Chemoselectivity refers to which functional group in a molecule reacts. In this compound, potential reaction sites include the aromatic ring, the phenolic hydroxyl group (O-alkylation, O-acylation), and the methylthio group (oxidation, C-S cleavage). The choice of reagent dictates chemoselectivity. For example, using an oxidizing agent like mCPBA would likely target the sulfur atom, whereas using an electrophile like Br₂ in a non-polar solvent would target the aromatic ring. cas.cnchemistrysteps.com

Regioselectivity in aromatic substitution is determined by the electronic and steric properties of the substituents. As analyzed in section 5.4, the regioselectivity of electrophilic substitution is governed by the hierarchy of directing effects.

Resonance Analysis for Regioselectivity: The preference for attack at C6 can be visualized by examining the resonance structures of the arenium ion intermediate.

Attack at C6: An electrophile (E⁺) attacking at C6 results in a positive charge that can be delocalized onto the oxygen atom of the hydroxyl group. This creates a highly stable resonance contributor where all atoms (except hydrogen) have a full octet.

Attack at C3 or C5: An attack at these positions, directed by the -SCH3 group, would also generate resonance-stabilized intermediates. However, the stabilization provided by the sulfur atom is generally less pronounced than that from the oxygen of the hydroxyl group. Furthermore, attack at C3 is electronically disfavored by the adjacent electron-withdrawing -CF3 group.

Therefore, the combination of the strong resonance stabilization provided by the hydroxyl group and the meta-directing influence of the trifluoromethyl group creates a powerful bias for electrophilic substitution to occur specifically at the C6 position. This makes this compound a substrate where high regioselectivity in electrophilic aromatic substitution reactions can be anticipated.

Synthesis and Advanced Research on Analogues and Derivatives of 4 Methylthio 2 Trifluoromethyl Phenol

Systematic Modification of Substituents on the Phenolic Ring

The aromatic ring of 4-(methylthio)-2-(trifluoromethyl)phenol is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can further modulate the molecule's properties. The positions available for substitution are ortho and meta to the hydroxyl group (positions 3, 5, and 6), with the directing effects of the existing substituents playing a crucial role in the regioselectivity of these reactions.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. The methylthio group is generally considered to be ortho-, para-directing and activating. The interplay of these electronic effects governs the outcome of substitution reactions. For instance, nitration of substituted phenols is a common transformation. In a related example, 4-chloro-2-methylphenol (B52076) can be nitrated, with the position of the incoming nitro group being influenced by the existing substituents. google.com Similarly, halogenation, such as iodination, of trifluoromethyl-substituted cresols can be achieved using reagents like iodine and sodium bicarbonate, demonstrating the feasibility of introducing halogens onto the phenolic ring. diva-portal.org

Another key modification is the introduction of formyl groups via reactions such as the Duff or Reimer-Tiemann reaction, which would install an aldehyde functionality that can be used for further derivatization. While direct examples on the this compound scaffold are not prevalent in the searched literature, the principles of electrophilic aromatic substitution are well-established for a wide range of substituted phenols. google.comresearchgate.net

Table 1: Potential Electrophilic Aromatic Substitutions on the Phenolic Ring

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Methylthio)-x-nitro-2-(trifluoromethyl)phenol |

| Halogenation | Br₂, FeBr₃ or I₂, NaHCO₃ | x-Bromo/Iodo-4-(methylthio)-2-(trifluoromethyl)phenol |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | x-Acyl-4-(methylthio)-2-(trifluoromethyl)phenol |

| Formylation (Duff) | Hexamethylenetetramine, acid | x-Formyl-4-(methylthio)-2-(trifluoromethyl)phenol |

Note: 'x' denotes the position of substitution, which will be determined by the combined directing effects of the existing groups.

Exploration of Variations in the Trifluoromethyl Group (e.g., Difluoromethyl, Monofluoromethyl Analogues)

The trifluoromethyl (CF₃) group significantly influences a molecule's lipophilicity, metabolic stability, and binding interactions. The synthesis of analogues with difluoromethyl (CHF₂) and monofluoromethyl (CH₂F) groups is a strategy to fine-tune these properties. The synthesis of such analogues of this compound would likely require building the molecule from precursors already containing the desired fluoroalkyl group, as direct modification of the CF₃ group is challenging.

The synthesis of monofluoromethoxy arenes from phenol (B47542) derivatives has been reported through direct O-monofluoromethylation using reagents like monofluoromethyliodide (FCH₂I) in the presence of a base such as cesium carbonate. chemrevlett.com This suggests a potential pathway to O-monofluoromethylated derivatives of 4-(methylthio)phenol (B156131), though C-monofluoromethylation at the 2-position would require a different synthetic approach. Reagents for monofluoromethylation, such as S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate, have been developed for the fluoroalkylation of various nucleophiles, including phenols. nih.gov

The synthesis of difluoromethyl analogues would similarly rely on strategic use of difluoromethyl-containing building blocks. The development of reagents and methods for the introduction of CH₂F and CHF₂ groups is an active area of research in organofluorine chemistry, driven by the unique properties these groups impart to bioactive molecules. nih.gov

Investigation of Diverse Alkylthio and Arylthio Analogues

Varying the substituent on the sulfur atom allows for the exploration of a wide range of steric and electronic diversity. The synthesis of different alkylthio and arylthio analogues can be approached in several ways. One common method involves the Newman-Kwart rearrangement, where an O-aryl dialkylthiocarbamate rearranges to the S-aryl isomer upon heating, which can then be hydrolyzed to the corresponding thiophenol. orgsyn.org This thiophenol is a key intermediate that can be alkylated or arylated to produce a variety of thioethers.

For instance, 4-mercaptophenol (B154117) can be synthesized and subsequently alkylated to form various 4-alkylthiophenols. A direct synthesis of 4-methylthiophenol from phenol and dimethyl disulfide in the presence of a strong acid has also been reported, with optimized conditions yielding high percentages of the product. researchgate.net This methodology could potentially be adapted for the synthesis of other simple alkylthio derivatives.

The synthesis of arylthio analogues would typically involve the reaction of a thiophenol intermediate with an activated aryl halide or a related coupling partner, often under catalytic conditions (e.g., Buchwald-Hartwig amination conditions adapted for C-S coupling).

Table 2: Synthetic Approaches to Alkylthio and Arylthio Analogues

| Analogue Type | General Synthetic Strategy | Key Intermediates |

|---|---|---|

| Alkylthio | Alkylation of the corresponding thiophenol with an alkyl halide. | 4-Mercapto-2-(trifluoromethyl)phenol |

| Arylthio | Catalytic cross-coupling of the thiophenol with an aryl halide/triflate. | 4-Mercapto-2-(trifluoromethyl)phenol |

Incorporation of the this compound Scaffold into Heterocyclic Systems

The this compound core can be incorporated into more complex molecular architectures, including a variety of heterocyclic rings. This is a common strategy in medicinal chemistry to explore new chemical space and to develop compounds with specific biological activities.

Pyrimidine (B1678525) and Pyridone Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of the N-C-N fragment, such as urea (B33335) or thiourea. To incorporate the this compound scaffold, one could envision a multi-step sequence where the phenol is first elaborated to contain a 1,3-dicarbonyl moiety, which is then cyclized. More directly, a pre-formed pyrimidine ring could be attached to the phenolic oxygen. For example, novel trifluoromethyl pyrimidine derivatives have been synthesized by reacting a chloropyrimidine with a substituted aminophenol. nih.govfrontiersin.org A similar approach could be used with 4-(methylthio)-2-aminophenol, if available, or by activating the phenolic hydroxyl for nucleophilic attack on a substituted pyrimidine. The synthesis of 4-chloro-2-methylthiopyrimidines from the corresponding 4-hydroxy-2-methylthiopyrimidines is a known transformation, providing a key intermediate for such coupling reactions. google.com

Pyridone synthesis can be achieved through various routes, including the cyclocondensation of dianions of β-dicarbonyl compounds with nitriles or via pyrone intermediates. nih.gov The synthesis of 4-pyridones from 4-hydroxypyridines is also a viable route. youtube.com A strategy to form a pyridone derivative of this compound could involve building the pyridone ring onto the phenol or coupling a pre-functionalized pyridone with the phenolic scaffold. For example, 4-[3-(Trifluoromethyl)phenoxy]benzaldehyde has been used as a precursor in the synthesis of more complex molecules, indicating that the phenoxy linkage is a common motif. amazonaws.com

Thiazole (B1198619) and Triazole Derivatives

Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov To create a thiazole derivative of this compound, the phenolic scaffold would need to be functionalized with either an α-haloketone or a thioamide moiety. For instance, acylation of the phenol followed by α-halogenation would provide the necessary ketone precursor.

Triazoles are most frequently synthesized through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. organic-chemistry.orgarkat-usa.orgresearchgate.net This reaction can be catalyzed by copper(I) to afford 1,4-disubstituted triazoles with high regioselectivity. To apply this to the target scaffold, one would need to prepare either an azide or alkyne derivative of this compound. For example, the phenolic hydroxyl could be converted to an azide, or an alkyne group could be introduced onto the aromatic ring via Sonogashira coupling of a halogenated precursor. The synthesis of triazoles bearing a trifluoromethylsulfanyl (SCF₃) group has been demonstrated using ethynyl (B1212043) trifluoromethyl sulfide (B99878) as a building block in cycloaddition reactions. nih.gov

Quinoline (B57606) and Benzothiazole Structures

The Friedländer annulation is a classic and versatile method for synthesizing quinolines. nih.govwikipedia.orgorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. To synthesize a quinoline fused to or substituted with the this compound moiety, one would need a suitably functionalized aniline (B41778) precursor. For example, if a 2-amino-5-(methylthio)-3-(trifluoromethyl)benzaldehyde could be synthesized, it could undergo a Friedländer reaction with a ketone to form the corresponding quinoline.

Benzothiazoles are generally prepared by the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.govnih.gov The synthesis of 2-substituted benzothiazoles is a robust process, and there are many catalytic systems available. nih.gov To incorporate the target phenolic scaffold, one could envision condensing 2-aminothiophenol with a carboxylic acid or aldehyde derivative of this compound. For example, if the phenol were converted to a benzoic acid, this could be condensed with 2-aminothiophenol to yield a 2-(hydroxyphenyl)benzothiazole derivative.

Table 3: Common Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-2-methylphenol |

| 4-Chloro-2-methyl-5-nitrophenol |

| 4-[3-(Trifluoromethyl)phenoxy]benzaldehyde |

| 4-Hydroxy-2-methylthiopyrimidines |

| 4-Chloro-2-methylthiopyrimidines |

| 4-Methylthiophenol |

| 2-Aminothiophenol |

| 4-(Trifluoromethyl)-2-aminophenol |

Design and Synthesis of Derivatives with Tailored Chemical Reactivity

The design of derivatives of this compound is centered around the strategic manipulation of its three key functional groups: the hydroxyl, methylthio, and trifluoromethyl groups. The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring, providing a versatile platform for the synthesis of a diverse array of analogues with tailored chemical reactivity.

The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. Conversely, the hydroxyl and methylthio groups are activating and ortho-, para-directing. The position of these groups on the phenol ring leads to a nuanced reactivity profile, allowing for selective functionalization.

Research has demonstrated that the phenolic hydroxyl group can be protected, for instance as a tetrahydropyranyl (THP) ether, to facilitate reactions at other positions without interference from the acidic proton. For example, the synthesis of 2- and 2,5-substituted derivatives of 4-(trifluoromethyl)phenol (B195918) has been achieved by reacting 4-(trifluoromethylphenyl)-2-(tetrahydropyranyl) ether with various electrophiles in the presence of a base. This approach allows for the introduction of a wide range of functional groups onto the aromatic ring. nih.gov

One notable derivative is 2-methylmercapto-4-(trifluoromethyl)phenol, which is closely related to the parent compound of this article. nih.gov The synthesis of such derivatives often involves the reaction of a protected phenol with an appropriate electrophile. For instance, to introduce a sulfenyl group (SR¹), an electrophile of the general formula R¹S-SR¹ can be utilized. nih.gov This highlights a direct method for the synthesis of derivatives bearing different thioether moieties.

Further derivatization can be envisioned through the oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would exhibit significantly altered electronic properties, with the sulfinyl and sulfonyl groups acting as strong electron-withdrawing moieties. This would further modulate the reactivity of the aromatic ring and the acidity of the phenolic proton.

The reactivity of the phenolic hydroxyl group itself also offers a pathway to a variety of derivatives. Esterification or etherification can be readily achieved to produce compounds with modified solubility, lipophilicity, and metabolic stability. The synthesis of aryl trifluoromethyl ethers from phenols via aryl xanthates is a relevant example of such a transformation, offering a route to modify the phenolic -OH group. nih.gov

The following table summarizes some potential synthetic strategies for the derivatization of this compound based on established reactions of related phenols.

| Target Derivative |

These synthetic strategies allow for the systematic modification of the this compound scaffold, enabling the generation of a library of derivatives with fine-tuned chemical and physical properties for various research applications.

Stereochemical Aspects and Chiral Derivatives in Related Fluorinated Phenols

The introduction of chirality into fluorinated molecules is of significant interest due to the profound impact that stereochemistry can have on biological activity and material properties. While this compound is itself achiral, the synthesis of chiral derivatives, particularly those with stereocenters in proximity to the trifluoromethyl group, represents a key area of advanced research.

The development of enantioselective methods for the synthesis of chiral molecules containing trifluoromethyl-substituted stereocenters is a challenging yet rewarding field. nih.gov One approach to creating chiral derivatives of related fluorinated phenols involves the asymmetric synthesis of alcohols where the chiral center is an α-trifluoromethyl carbinol. acs.orgillinois.edudiva-portal.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, enantioselective aldol (B89426) reactions with trifluoromethyl ketones have been shown to be a direct route to chiral tertiary alcohols bearing a trifluoromethyl group. acs.org

Another strategy involves the enantioselective cross-coupling of bisfunctionalized electrophiles. This has been successfully applied to the synthesis of enantioenriched α-trifluoromethyl benzylic ethers and alcohols through nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions. nih.govillinois.edudiva-portal.org These methods provide a pathway to chiral building blocks that could be incorporated into more complex derivatives of this compound.

The resolution of racemic mixtures is another important technique for obtaining enantiomerically pure compounds. Chiral resolution of alcohols and phenols can be achieved by forming diastereomeric derivatives with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. nih.gov For example, a chiral fluorinated oxirane has been used as a versatile reagent for determining the enantiomeric excess of α-chiral amines through the formation of diastereomeric products that can be distinguished by NMR spectroscopy. rsc.org This principle can be extended to the resolution of chiral fluorinated phenols.

The table below outlines some established methods for the synthesis and resolution of chiral fluorinated compounds that could be adapted for the preparation of chiral derivatives of this compound.

| Methodology |

The development of these stereoselective synthetic routes is crucial for exploring the full potential of fluorinated phenols in various fields of chemical science. The ability to control the three-dimensional arrangement of atoms allows for a more precise understanding of structure-property relationships and the rational design of molecules with specific functions.

Future Research Directions and Advanced Applications of 4 Methylthio 2 Trifluoromethyl Phenol in Chemical Science

Development of Novel Synthetic Methodologies Leveraging Unique Structural Features

The synthesis of 4-(Methylthio)-2-(trifluoromethyl)phenol is not yet widely documented, presenting an immediate opportunity for methodological development. Future research will likely focus on creating efficient, selective, and scalable synthetic routes. Key strategies could involve:

Late-Stage Trifluoromethylation: Investigating the direct trifluoromethylation of 4-(methylthio)phenol (B156131). This approach would require overcoming challenges related to regioselectivity, as the hydroxyl and methylthio groups direct electrophilic substitution to different positions. Novel catalytic systems may be required to achieve selective ortho-trifluoromethylation.

Multi-step Convergent Synthesis: A plausible route involves the synthesis of 2-bromo-4-(methylthio)phenol (B8794053) followed by a copper- or palladium-catalyzed trifluoromethylation reaction. Alternatively, starting from 2-(trifluoromethyl)phenol, a subsequent para-thiolation and methylation could be explored. A significant challenge lies in managing the reactivity of the different functional groups throughout the synthetic sequence.

Flow Chemistry Approaches: The development of continuous flow processes could offer enhanced control over reaction parameters for potentially hazardous or sensitive reaction steps, improving safety and yield.

A key research goal will be to develop synthetic pathways that are not only high-yielding but also environmentally benign, minimizing the use of harsh reagents and simplifying purification processes.

Utilization as Versatile Synthetic Intermediates for Complex Molecule Synthesis

The distinct functional groups of this compound make it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

Derivatization of the Phenolic Hydroxyl: The hydroxyl group can serve as a handle for introducing a wide variety of molecular fragments through etherification or esterification. For instance, it can be used in Williamson ether synthesis to connect the phenolic core to other molecular scaffolds. Its acidity, modulated by the adjacent trifluoromethyl group, will influence its reactivity in these transformations.

Electrophilic Aromatic Substitution: The positions ortho to the powerful hydroxyl directing group (and meta to the trifluoromethyl group) are activated towards further substitution. Reactions such as bromination, nitration, or Friedel-Crafts acylation could introduce additional functional handles. For example, 4-(Trifluoromethylthio)phenol is known to react with N-Bromosuccinimide (NBS) and nitric acid to yield substituted products. chemicalbook.comchemicalbook.com

The unique combination of these reactive sites makes this compound a valuable starting material for building libraries of complex derivatives for biological screening. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, is known to enhance metabolic stability and binding affinity in drug candidates. mdpi.com

Table 1: Potential Reactions for Derivatization

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Phenolic -OH | Etherification | Alkyl Halide, Base | Aryl Ether |

| Phenolic -OH | Esterification | Acyl Chloride, Base | Aryl Ester |

| Aromatic Ring | Bromination | NBS or Br₂ | Bromo-substituted Phenol (B47542) |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted Phenol |

Exploration in Materials Science for Advanced Functional Materials

The unique electronic and structural features of this compound suggest its potential as a monomer or building block for advanced functional materials.

Polymer Synthesis: Phenolic compounds are precursors to polymers like phenolics and polycarbonates. smolecule.com The incorporation of both fluorine and sulfur into the monomer unit could impart desirable properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, chemical resistance, and specific optical or dielectric properties.

Organic Electronics: The electron-rich sulfur atom and the electron-deficient trifluoromethylated ring system create an intrinsic dipole and modulate the electronic landscape. This could be exploited in the design of organic semiconductors, dielectrics, or materials for nonlinear optics.

Functional Coatings: The compound could be incorporated into surface coatings to modify properties like hydrophobicity and oleophobicity, leveraging the known effects of organofluorine compounds.

Research in this area would involve the synthesis and characterization of polymers and materials derived from this phenol, correlating their structural features with their physical and chemical properties.

Catalysis and Ligand Design Studies

The structure of this compound is well-suited for its use as a ligand in coordination chemistry and catalysis. The phenolic oxygen and the sulfur of the methylthio group can act as a bidentate or monodentate ligand, coordinating to a variety of metal centers.

The key feature is the electronic tunability offered by the substituents. The strong electron-withdrawing trifluoromethyl group significantly influences the electron density on the phenolic oxygen, which in turn affects the binding properties and the Lewis acidity of the coordinated metal center. This allows for the fine-tuning of a catalyst's activity and selectivity. Future studies could explore the synthesis of metal complexes involving this ligand and evaluate their performance in catalytic reactions such as cross-coupling, oxidation, or asymmetric synthesis.

Advanced Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry provides a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive lab work.

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's geometry, vibrational frequencies, and electronic structure. nih.gov This would provide insights into bond lengths, bond angles, and the distribution of electron density.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help predict the molecule's reactivity in various chemical reactions and its potential as an electronic material.

Intermolecular Interactions: Hirshfeld surface analysis can be employed to understand and quantify the non-covalent interactions, such as hydrogen bonding and halogen bonding, that would govern the compound's crystal packing and its interactions with biological targets or other molecules. nih.gov

These theoretical studies can guide synthetic efforts, explain experimental observations, and accelerate the discovery of new applications.

Table 2: Comparison of Related Phenolic Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-(Methylthio)phenol | 1073-72-9 | C₇H₈OS | 140.20 | 84-86 chemicalbook.com | 153-156 / 20 mmHg chemicalbook.com |

| 4-(Trifluoromethyl)phenol (B195918) | 402-45-9 | C₇H₅F₃O | 162.11 | 45-47 sigmaaldrich.com | 178 |

| 4-(Trifluoromethylthio)phenol | 461-84-7 | C₇H₅F₃OS | 194.17 | 57-60 chemicalbook.comchemicalbook.com | 77-78 / 7 mmHg chemicalbook.comchemicalbook.com |

| This compound | N/A | C₈H₇F₃OS | 208.20 | Predicted | Predicted |

Interdisciplinary Research Frontiers in Organofluorine and Sulfur Chemistry

This molecule exists at the intersection of organofluorine and organosulfur chemistry, two fields rich with utility and discovery. Research on compounds that contain functionalities from both domains opens up a new chemical space.

Synergistic Effects: Studies will aim to understand the synergistic or antagonistic effects of having both -CF₃ and -SCH₃ groups on the same aromatic ring. Their combined influence on properties like lipophilicity, acidity, metabolic stability, and material characteristics is a key area for fundamental research.

New Bioisosteres: The 2-(trifluoromethyl)-4-(methylthio)phenyl moiety could be explored as a novel bioisosteric replacement for other chemical groups in known bioactive molecules, potentially leading to improved pharmacological profiles.

Environmental Chemistry: Understanding the environmental fate of such molecules is also crucial. For example, studies on trifluoromethylphenols have investigated their potential for defluorination under aqueous conditions. rsc.org Similar investigations into this more complex derivative would provide valuable environmental insights.

Q & A

Basic: What are the standard methods for characterizing the purity and structure of 4-(Methylthio)-2-(trifluoromethyl)phenol?

Answer:

Characterization typically involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the methylthio (-SCH) and trifluoromethyl (-CF) groups, with distinct chemical shifts for aromatic protons.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHFOS) and molecular weight (208.2 g/mol) .

- Infrared (IR) Spectroscopy : Peaks near 1250 cm (C-F stretching) and 2550 cm (S-CH stretching) are diagnostic.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities under reverse-phase conditions.

Basic: What synthetic routes are reported for this compound?

Answer:

Common methods include:

- Electrophilic Aromatic Substitution : Introduce the trifluoromethyl group via Friedel-Crafts alkylation using CF-containing reagents, followed by methylation of the thiol group .

- Thiomethylation : Reacting 2-(trifluoromethyl)phenol with methyl disulfide (CHSSCH) in the presence of a base (e.g., KCO) under controlled pH .

- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect hydroxyl functionality during CF or SCH introduction, followed by acidic deprotection .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., CCRF-CEM vs. solid tumors) or antioxidant assay protocols (e.g., DPPH vs. ABTS) .

- Substituent Effects : Positional isomers (e.g., 3-trifluoromethyl vs. 4-methylthio) or impurities in synthesized batches can alter activity. Validate purity via HPLC and confirm regioisomerism via NOESY NMR .

- Solubility Factors : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent bioavailability in biological assays .

Advanced: What mechanistic insights exist for the antioxidant activity of this compound?

Answer:

The compound’s antioxidant potential is attributed to:

- Electron-Donating Groups : The methylthio group enhances radical scavenging by stabilizing phenoxy radicals via sulfur’s lone-pair electrons.

- Synergistic Effects : The electron-withdrawing -CF group polarizes the aromatic ring, increasing the hydroxyl group’s acidity and reactivity toward reactive oxygen species (ROS) .

- Metal Chelation : Sulfur and hydroxyl moieties may chelate transition metals (e.g., Fe), inhibiting Fenton reactions. Validate via UV-Vis spectroscopy with Fe titration .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Ventilation : Local exhaust ventilation is mandatory due to potential HF release upon decomposition. Monitor airborne concentrations with HF detectors .

- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Neutralize spills with calcium carbonate .

Advanced: How can computational methods aid in optimizing this compound’s reactivity?

Answer:

- Density Functional Theory (DFT) : Predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Correlate HOMO-LUMO gaps with experimental redox potentials .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with improved binding affinity.

- QSAR Modeling : Relate structural features (e.g., -CF position) to bioactivity using regression models trained on existing datasets .

Basic: What are the stability considerations for long-term storage?

Answer:

- Light Sensitivity : Store in amber glass vials under inert gas (N or Ar) to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the -CF group.

- Temperature : Stable at -20°C for >2 years; avoid repeated freeze-thaw cycles .

Advanced: How do steric and electronic effects influence its reactivity in catalytic applications?

Answer:

- Steric Hindrance : The -CF group ortho to the hydroxyl limits access to the active site in catalysis. Compare turnover rates with meta-substituted analogs.

- Electronic Effects : The electron-withdrawing -CF decreases electron density on the phenol ring, reducing nucleophilicity. Enhance via para-substituted electron donors (e.g., -OCH) .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate ligand efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.